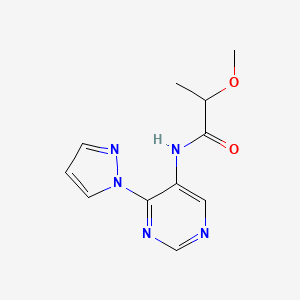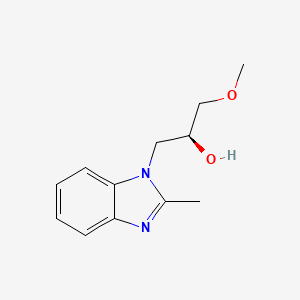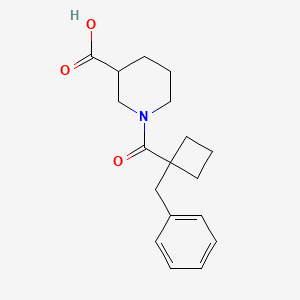
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide, also known as MPP or MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazolopyrimidine family of molecules and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide is complex and involves the modulation of several signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase B (AKT), which play a key role in cell survival and proliferation. This compound has also been shown to activate the p53 tumor suppressor pathway, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific context in which it is used. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In neurons, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play key roles in mood regulation and addiction. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide in lab experiments is that it has been well-characterized and has a known mechanism of action. This makes it a useful tool for studying specific signaling pathways and cellular processes. However, one limitation of using this compound is that it may not be suitable for all experimental systems, as its effects may vary depending on the specific context in which it is used.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of interest is the study of this compound in combination with other drugs or therapies, which may enhance its effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in different areas of scientific research.
Synthesemethoden
The synthesis of 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide involves the reaction of 4-amino-5-(4-pyrazol-1-ylpyrimidin-5-yl)-2-methoxybenzoic acid with propionyl chloride in the presence of a base. The resulting product is then purified and characterized using a range of analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In neuroscience, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8(18-2)11(17)15-9-6-12-7-13-10(9)16-5-3-4-14-16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSKYTWHAGXWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CN=C1N2C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![N-ethyl-2-[[4-(4-fluorophenoxy)pyrimidin-2-yl]amino]acetamide](/img/structure/B7641699.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)
![(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641721.png)

![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)
![(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7641740.png)


![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)
![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)

